molecular formula C19H16Cl2N2OS2 B15016077 (5E)-5-(2,4-dichlorobenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(2,4-dichlorobenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15016077
M. Wt: 423.4 g/mol
InChI Key: UJSLZOXWIPDPEP-CAOOACKPSA-N
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Description

(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dichlorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 3,4-dimethylaniline in the presence of a base, followed by cyclization with a thiol reagent to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Halogen substitution reactions can occur on the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted derivatives of the original compound.

Scientific Research Applications

(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Dichlorophenyl Derivatives: Compounds containing the dichlorophenyl group.

    Dimethylphenyl Derivatives: Compounds with the dimethylphenyl group.

Uniqueness

(5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-3-{[(3,4-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups and its specific structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16Cl2N2OS2

Molecular Weight

423.4 g/mol

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-[(3,4-dimethylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2OS2/c1-11-3-6-15(7-12(11)2)22-10-23-18(24)17(26-19(23)25)8-13-4-5-14(20)9-16(13)21/h3-9,22H,10H2,1-2H3/b17-8+

InChI Key

UJSLZOXWIPDPEP-CAOOACKPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NCN2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=S)C

Canonical SMILES

CC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S)C

Origin of Product

United States

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